molecular formula C20H14Cl2FNO2 B12827080 Salicylanilide, 5-chloro-3-(4-chlorophenyl)-4'-fluoro-2'-methyl- CAS No. 24283-57-6

Salicylanilide, 5-chloro-3-(4-chlorophenyl)-4'-fluoro-2'-methyl-

Cat. No.: B12827080
CAS No.: 24283-57-6
M. Wt: 390.2 g/mol
InChI Key: VNFHIWMRMGFNHS-UHFFFAOYSA-N
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Description

4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide is a complex organic compound that features a biphenyl core with various substituents, including chlorine, fluorine, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving biphenyl derivatives.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,5-Dichloro-N-(4-fluoro-2-methylphenyl)-2-hydroxy-[1,1’-Biphenyl]-3-carboxamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Biological Activity

Salicylanilide, specifically the compound 5-chloro-3-(4-chlorophenyl)-4'-fluoro-2'-methyl- , is a derivative of salicylanilide known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and agricultural chemistry, due to its potential applications as an antimicrobial and antiparasitic agent.

  • Molecular Formula : C20_{20}H14_{14}Cl2_{2}FNO2_{2}
  • Molecular Weight : 390.2 g/mol
  • IUPAC Name : 5-chloro-3-(4-chlorophenyl)-4'-fluoro-2'-methyl-2-hydroxybenzamide

The biological activity of salicylanilides often involves their ability to interact with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents (chlorine and fluorine) enhances the lipophilicity of the compound, which may facilitate its penetration into biological membranes and enhance its efficacy against various pathogens.

Biological Activity Overview

  • Antimicrobial Activity :
    • Salicylanilides have been shown to possess significant antimicrobial properties against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Antiparasitic Activity :
    • This compound has demonstrated effectiveness against certain parasites, particularly in veterinary medicine. It is particularly noted for its action against gastropods, which are vectors for various agricultural pests and diseases.
  • Antiviral Potential :
    • Some studies suggest that salicylanilide derivatives may exhibit antiviral properties, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypePathogen/TargetEfficacy LevelReference
AntimicrobialStaphylococcus aureusModerate
AntifungalCandida albicansHigh
AntiparasiticGastropodsVery High
AntiviralEbola virusPreliminary findings

Detailed Research Findings

  • Antimicrobial Studies :
    • A study conducted on various salicylanilide derivatives, including the target compound, revealed that it inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism involved disruption of the bacterial cell wall integrity.
  • Antifungal Efficacy :
    • In vitro tests showed that salicylanilide exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the strain tested.
  • Antiparasitic Applications :
    • Research has indicated that this compound is effective in controlling gastropod populations, which are known to transmit agricultural diseases. Field trials demonstrated a significant reduction in snail populations when treated with formulations containing salicylanilide derivatives at concentrations around 10 ppm .

Properties

CAS No.

24283-57-6

Molecular Formula

C20H14Cl2FNO2

Molecular Weight

390.2 g/mol

IUPAC Name

5-chloro-3-(4-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C20H14Cl2FNO2/c1-11-8-15(23)6-7-18(11)24-20(26)17-10-14(22)9-16(19(17)25)12-2-4-13(21)5-3-12/h2-10,25H,1H3,(H,24,26)

InChI Key

VNFHIWMRMGFNHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CC(=C2O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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